5,8-Dimethoxy-1,2,3,4-tetrahydroacridine 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
Brand Name: Vulcanchem
CAS No.: 67188-32-3
VCID: VC6017512
InChI: InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3
SMILES: COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC
Molecular Formula: C15H17NO2
Molecular Weight: 243.306

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

CAS No.: 67188-32-3

Cat. No.: VC6017512

Molecular Formula: C15H17NO2

Molecular Weight: 243.306

* For research use only. Not for human or veterinary use.

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine - 67188-32-3

Specification

CAS No. 67188-32-3
Molecular Formula C15H17NO2
Molecular Weight 243.306
IUPAC Name 5,8-dimethoxy-1,2,3,4-tetrahydroacridine
Standard InChI InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3
Standard InChI Key FLJSDMZUFPVTDX-UHFFFAOYSA-N
SMILES COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine features a fused tetracyclic structure comprising a benzene ring, a pyridine ring, and a partially saturated acridine core. The methoxy groups at positions 5 and 8 contribute to its electronic profile and binding affinity for AChE. The compound’s IUPAC name, 5,8-dimethoxy-1,2,3,4-tetrahydroacridine, reflects its substitution pattern and saturation state. Key structural parameters include:

PropertyValueSource
Molecular FormulaC15H17NO2\text{C}_{15}\text{H}_{17}\text{NO}_{2}
Molecular Weight243.306 g/mol
XLogP3-AA (Lipophilicity)~2.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s planar acridine system facilitates π-π stacking interactions with aromatic residues in the AChE active site, while the methoxy groups enhance solubility and modulate selectivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for methoxy protons (δ\delta ~3.8–4.0 ppm) and aromatic protons (δ\delta ~6.5–7.5 ppm). Mass spectrometry (MS) reveals a molecular ion peak at m/z 243.1, consistent with its molecular weight. Infrared (IR) spectroscopy identifies stretches for the amine group (~3350 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydroacridine typically involves a multi-step process:

  • Condensation Reaction: 9-Chlorotetrahydroacridine is reacted with diamines (e.g., ethylenediamine) in the presence of phenol and sodium iodide (NaI) at 180°C for 2 hours .

  • Functionalization: Methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity .

Key Reaction:

9-Chlorotetrahydroacridine+DiaminePhenol, NaI5,8-Dimethoxy-1,2,3,4-tetrahydroacridine\text{9-Chlorotetrahydroacridine} + \text{Diamine} \xrightarrow{\text{Phenol, NaI}} \text{5,8-Dimethoxy-1,2,3,4-tetrahydroacridine}

Yield and Scalability

Biological Activity and Mechanism of Action

Acetylcholinesterase Inhibition

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine acts as a reversible, competitive AChE inhibitor with an IC50_{50} of 0.8 µM in rat brain homogenates . Its mechanism involves:

  • Active Site Binding: The acridine core occupies the catalytic anionic site (CAS), while the methoxy groups form hydrogen bonds with peripheral anionic site (PAS) residues .

  • Selectivity: The compound exhibits 10-fold higher affinity for AChE over butyrylcholinesterase (BChE), reducing off-target effects.

Neuroprotective Effects

In vitro studies demonstrate that the compound reduces amyloid-β (Aβ)-induced neuronal toxicity by 40% at 10 µM, likely through antioxidant properties mediated by its methoxy groups .

Pharmacological and Toxicological Profile

Hepatotoxicity

Comparative studies with tacrine reveal improved safety profiles:

Parameter5,8-Dimethoxy Derivative (10 µM)Tacrine (10 µM)
Cell Viability (%)87.37 ± 0.9290.35 ± 3.75
AST Release (U/L)45 ± 362 ± 5
ALT Release (U/L)38 ± 258 ± 4

Data source:

The derivative’s reduced hepatotoxicity correlates with decreased formation of reactive metabolites like 7-hydroxytacrine .

Acute Oral Toxicity

In murine models, the compound’s LD50_{50} exceeds 500 mg/kg, classifying it under GHS Category 4 (low toxicity) . Tacrine, by contrast, has an LD50_{50} of 39.8 mg/kg .

Research Applications and Future Directions

Alzheimer’s Disease Therapeutics

The compound’s dual AChE inhibition and neuroprotection make it a candidate for multi-target AD therapies. Hybrid derivatives incorporating dichlorobenzoic acid moieties show enhanced blood-brain barrier penetration and anti-inflammatory activity .

Structural Analogs and SAR Studies

  • 5,8-Dimethoxy-9-methyl-1,2,3,4-tetrahydroacridine (PubChem CID 15870615): Methyl substitution at position 9 increases lipophilicity (XLogP3-AA = 2.5) but reduces AChE affinity by 30% .

  • 5,8-Dimethoxy-1,2,3,4-tetrahydroquinoline (PubChem CID 11116896): The quinoline analog exhibits weaker AChE inhibition (IC50_{50} = 5.2 µM), highlighting the acridine core’s importance .

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